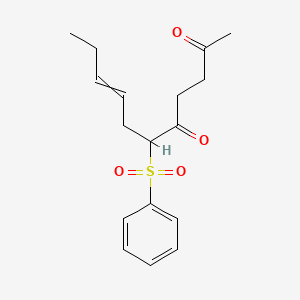
6-(Benzenesulfonyl)undec-8-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzenesulfonyl)undec-8-ene-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to an undec-8-ene-2,5-dione backbone, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)undec-8-ene-2,5-dione typically involves the reaction of benzenesulfonyl chloride with undec-8-ene-2,5-dione under basic conditions. A common base used in this reaction is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the N-sulfonylation and esterification of carboxylic acids in a one-pot tandem protocol . The reaction is usually carried out in an organic solvent such as dichloroethane (DCE), which acts both as a solvent and a reactant .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzenesulfonyl)undec-8-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Benzenesulfonyl)undec-8-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(Benzenesulfonyl)undec-8-ene-2,5-dione involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction is crucial in its antibacterial and antiviral effects, where it disrupts the normal function of microbial proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity but lacking the undec-8-ene-2,5-dione backbone.
Undec-8-ene-2,5-dione: The base structure without the benzenesulfonyl group, used in various synthetic applications.
Sulfonamides: A broad class of compounds with sulfonyl groups attached to amines, widely used in pharmaceuticals.
Uniqueness
6-(Benzenesulfonyl)undec-8-ene-2,5-dione is unique due to its combination of a benzenesulfonyl group and an undec-8-ene-2,5-dione backbone. This structure provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
74420-27-2 |
|---|---|
Molekularformel |
C17H22O4S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
6-(benzenesulfonyl)undec-8-ene-2,5-dione |
InChI |
InChI=1S/C17H22O4S/c1-3-4-6-11-17(16(19)13-12-14(2)18)22(20,21)15-9-7-5-8-10-15/h4-10,17H,3,11-13H2,1-2H3 |
InChI-Schlüssel |
CWBKVVOZANWDHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC(C(=O)CCC(=O)C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



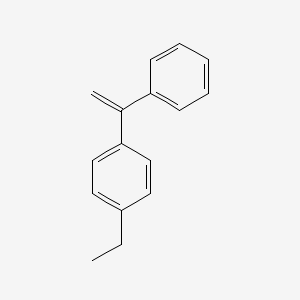


![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
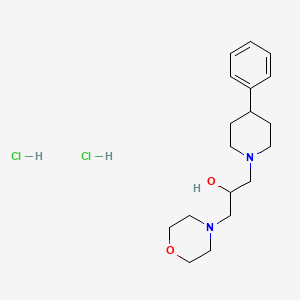
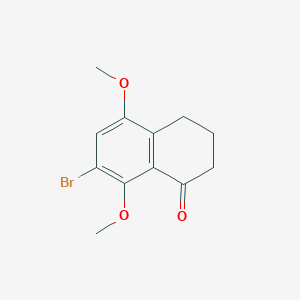
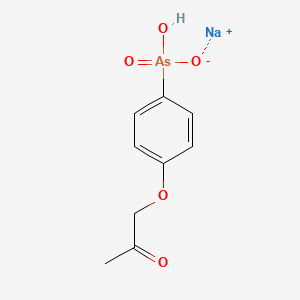
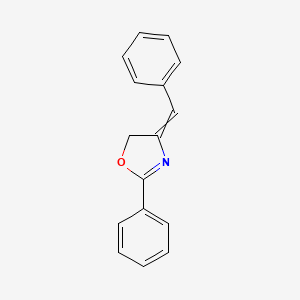
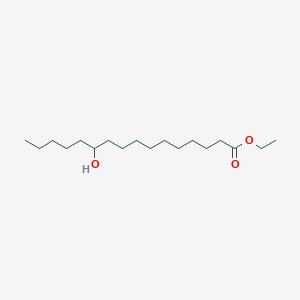
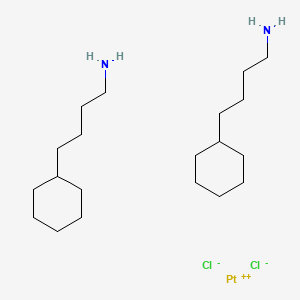
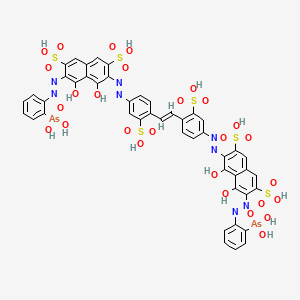

![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
